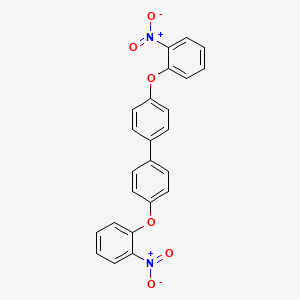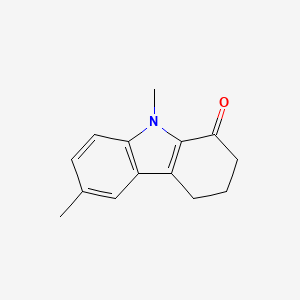
N,N'-bis(4-methyl-2-nitrophenyl)pyridine-2,6-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(4-methyl-2-nitrophenyl)pyridine-2,6-dicarboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two 4-methyl-2-nitrophenyl groups attached to a pyridine-2,6-dicarboxamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methyl-2-nitrophenyl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with 4-methyl-2-nitroaniline under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
N,N’-bis(4-methyl-2-nitrophenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
N,N’-bis(4-methyl-2-nitrophenyl)pyridine-2,6-dicarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of N,N’-bis(4-methyl-2-nitrophenyl)pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through its pyridine and carboxamide groups. This coordination can lead to the formation of stable metal complexes, which can exhibit unique catalytic and electronic properties . The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexation.
類似化合物との比較
Similar Compounds
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- 2,6-bis(pyrazine-2-carboxamido)pyridine
- 2,6-bis(pyridine-2-carboxamido)pyridine
Uniqueness
N,N’-bis(4-methyl-2-nitrophenyl)pyridine-2,6-dicarboxamide is unique due to the presence of the 4-methyl-2-nitrophenyl groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity and its ability to form stable metal complexes, making it valuable in various research applications .
特性
分子式 |
C21H17N5O6 |
|---|---|
分子量 |
435.4 g/mol |
IUPAC名 |
2-N,6-N-bis(4-methyl-2-nitrophenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H17N5O6/c1-12-6-8-14(18(10-12)25(29)30)23-20(27)16-4-3-5-17(22-16)21(28)24-15-9-7-13(2)11-19(15)26(31)32/h3-11H,1-2H3,(H,23,27)(H,24,28) |
InChIキー |
AXQPUMWQERDVAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B11706154.png)


![(2E)-2-[(4-nitrophenyl)formamido]-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11706166.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11706172.png)

![5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B11706175.png)
![S-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2-(phenylamino)ethyl] carbamothioate](/img/structure/B11706176.png)
![7-chloro-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11706183.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706191.png)
![2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid](/img/structure/B11706199.png)


![2-(4-Bromophenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B11706210.png)
